1,1'-(Prop-1-ene-3,3-diyl)bis(4-methoxybenzene)
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Overview
Description
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methoxybenzene) is an organic compound with the molecular formula C18H20O2 It is a derivative of benzene, featuring two methoxy groups attached to the benzene rings and a propene linkage between the two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Prop-1-ene-3,3-diyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzyl chloride with propene in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the propene group. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Prop-1-ene-3,3-diyl)bis(4-methoxybenzene) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: 4-methoxybenzyl chloride and propene
Catalyst: Sodium hydride or potassium tert-butoxide
Solvent: Anhydrous THF or dimethyl sulfoxide (DMSO)
Temperature: 70-90°C
Pressure: 1-2 atm
Chemical Reactions Analysis
Types of Reactions
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propene linkage can be reduced to form a saturated hydrocarbon chain.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1,1’-(Propane-3,3-diyl)bis(4-methoxybenzene).
Substitution: 1,1’-(Prop-1-ene-3,3-diyl)bis(4-bromobenzene) or 1,1’-(Prop-1-ene-3,3-diyl)bis(4-chlorobenzene).
Scientific Research Applications
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methoxybenzene) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Prop-1-ene-3,3-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to various biological targets. The propene linkage provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of methoxy groups.
1,1’-(Prop-1-ene-3,3-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of methoxy groups.
1,1’-(Prop-1-ene-3,3-diyl)bis(4-bromobenzene): Similar structure but with bromine atoms instead of methoxy groups.
Uniqueness
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which can enhance its solubility in organic solvents and influence its reactivity. The methoxy groups also provide additional sites for chemical modification, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)prop-2-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-4-17(13-5-9-15(18-2)10-6-13)14-7-11-16(19-3)12-8-14/h4-12,17H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUYBZQDZUZDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C=C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60839934 |
Source
|
Record name | 1,1'-(Prop-1-ene-3,3-diyl)bis(4-methoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60839934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819082-56-9 |
Source
|
Record name | 1,1'-(Prop-1-ene-3,3-diyl)bis(4-methoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60839934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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